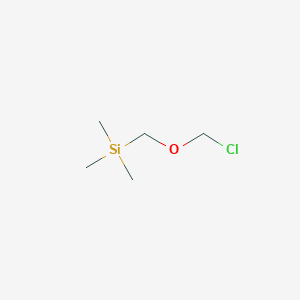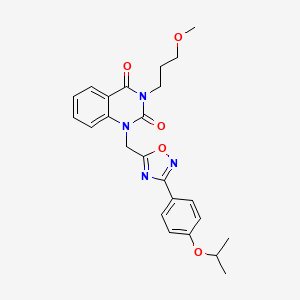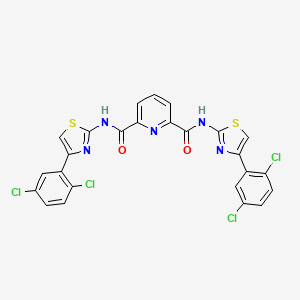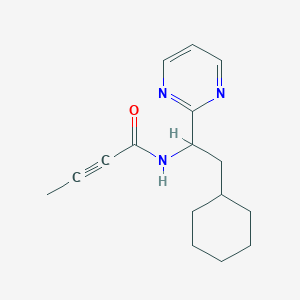
N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Interaction Studies
One aspect of research on compounds similar to N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide involves the study of their molecular structure and interaction potential. For instance, the conformation and crystal packing of related compounds have been enhanced by a network of strong intermolecular hydrogen bonds, suggesting potential applications in the development of materials or drugs where molecular packing can influence efficacy or stability (Soares-Sobrinho et al., 2018).
Potential in Photovoltaic Efficiency and Ligand-Protein Interactions
Research has also explored the vibrational spectra, electronic properties, and photochemical modeling of similar compounds, analyzing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency (LHE) and free energy of electron injection. Additionally, the non-linear optical (NLO) activity and molecular docking studies with cyclooxygenase 1 (COX1) highlight their potential applications in renewable energy and biochemical research (Mary et al., 2020).
Radioligand Development for Clinical PET Studies
Another significant area of application is in the development of radioligands for clinical positron emission tomography (PET) studies. The synthesis and evaluation of compounds related to this compound, like fluoroproxyfan, have been explored for imaging histamine H3 receptors, indicating potential applications in neurological and psychiatric disorder research (Iwata et al., 2000).
Antimicrobial and Anti-inflammatory Applications
The antimicrobial activity of compounds bearing the acetamide group, similar to the compound , against a panel of bacteria, mycobacteria, and fungi, has been reported, with some derivatives showing significant activity against Mycobacterium tuberculosis. This research avenue points towards the potential use of such compounds in treating infectious diseases (Krátký et al., 2017).
Antitumor Activity and Molecular Docking Studies
Finally, the synthesis and evaluation of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity, as well as the study of benzothiazolinone acetamide analogs for their potential in photovoltaic efficiency and ligand-protein interactions, demonstrate the wide-ranging applications of such compounds in medicinal chemistry and material science. These studies underline the potential utility of this compound in various scientific research fields, from drug development to renewable energy solutions (Sunder et al., 2013).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)16-7-9-18(10-8-16)25-12-11-24(21(25)27)14-20(26)23-13-17-5-3-4-6-19(17)22/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEZKPCEILGFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)


![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)
![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)
![ethyl 1-(2-chlorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2890645.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)

![1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-4-cyclopropylidenepiperidine](/img/structure/B2890649.png)

